molecular formula C18H31ClSn B179475 Tributyl(4-chlorophenyl)stannane CAS No. 17151-48-3

Tributyl(4-chlorophenyl)stannane

Cat. No.: B179475
CAS No.: 17151-48-3
M. Wt: 401.6 g/mol
InChI Key: GZJNLVYEAQGOSJ-UHFFFAOYSA-N
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Description

Overview of Organostannane Compounds: Historical Development and Modern Relevance

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com A pivotal moment came in 1852 when Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the true inception of this chemical field. lupinepublishers.com The development of Grignard reagents in the early 20th century further propelled the field by providing a versatile method for creating tin-carbon bonds. wikipedia.org By 1935, hundreds of publications on organotin chemistry had emerged, with key contributions from researchers like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.com

The mid-20th century witnessed a surge in the commercial applications of organotin compounds, largely driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com This led to their widespread use as stabilizers for polyvinyl chloride (PVC), industrial and agricultural biocides, and catalysts in various chemical reactions. lupinepublishers.comlupinepublishers.com Today, organotin compounds are indispensable in many sectors. They are crucial as PVC stabilizers, preventing thermal degradation of the polymer. wikipedia.orglupinepublishers.com This application alone accounts for a significant portion of annual tin consumption. wikipedia.org Furthermore, they serve as catalysts in the production of polyurethanes and for the vulcanization of silicones. wikipedia.orgresearchgate.net Their biocidal properties have been harnessed in antifouling paints for ships, wood preservatives, and various agricultural applications. researchgate.nettandfonline.comtaylorandfrancis.com The annual production of organotins is estimated to be over 30,000 tonnes, highlighting their industrial importance. tandfonline.com

Structural Classification and Nomenclature of Aryltin Compounds

Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom, which can exist in oxidation states of +2 and +4, with Sn(IV) being more common. wikipedia.orglupinepublishers.com The general formulas are R4Sn, R3SnX, R2SnX2, and RSnX3, where 'R' is an organic substituent and 'X' can be a variety of anionic species like halides, oxides, or carboxylates. inchem.org

Aryltin compounds are a specific class of organotin compounds where at least one of the organic groups ('R') is an aryl group, such as a phenyl or a substituted phenyl ring. researchgate.net Tributyl(4-chlorophenyl)stannane falls into the R4Sn category, specifically an aryltrialkylstannane. The nomenclature of these compounds follows standard IUPAC guidelines. For this compound, "tributyl" indicates the presence of three butyl groups, "(4-chlorophenyl)" specifies the substituted aryl group attached to the tin atom, and "stannane" is the base name for tin hydrides and their derivatives.

The structure of aryltin compounds, like other tetraorganotin compounds, is generally tetrahedral around the tin atom. wikipedia.orgresearchgate.net The tin-carbon bond lengths and the angles between the substituents can be influenced by the steric bulk and electronic properties of the aryl and alkyl groups. researchgate.net

Significance of this compound as a Representative Aryltin Reagent

This compound serves as a key representative of aryltin reagents due to its utility in organic synthesis, particularly in cross-coupling reactions. Aryltributylstannanes are important intermediates for creating new carbon-carbon bonds. sigmaaldrich.com

One of the most significant applications of aryltin reagents like this compound is in the Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. sigmaaldrich.com This reaction is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products. sigmaaldrich.com The tributyltin group in these reagents offers a good balance of reactivity and stability, making them suitable for a wide range of substrates. orgsyn.org

The presence of the 4-chlorophenyl group provides a specific building block that can be introduced into a target molecule. This is particularly useful in medicinal chemistry and materials science, where the electronic properties of the chlorophenyl group can be used to fine-tune the characteristics of the final product. Research has demonstrated the use of this compound in the synthesis of various organic compounds. nsf.gov For instance, it has been used in copper-mediated cross-coupling reactions to form thioethers. nsf.gov

Properties of this compound

PropertyValue
Molecular Formula C18H31ClSn
Molecular Weight 401.60 g/mol
Appearance Liquid
Density 1.169 g/mL at 25 °C
Refractive Index n20/D 1.522
CAS Number 17151-48-3

Table compiled from data in sigmaaldrich.comvulcanchem.comcas.org

Properties

IUPAC Name

tributyl-(4-chlorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNLVYEAQGOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455613
Record name tributyl(4-chlorophenyl)stannane
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Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17151-48-3
Record name Tributyl(4-chlorophenyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17151-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tributyl(4-chlorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Tributyl 4 Chlorophenyl Stannane

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Reaction

The Stille reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and the generally high yields of cross-coupled products. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgchemeurope.com

Fundamental Principles and Catalytic Cycle

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orgchemeurope.com The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor. libretexts.orgwiley-vch.de

Figure 1: General Catalytic Cycle of the Stille Reaction
Catalytic Cycle of the Stille Reaction

The catalytic cycle commences with the oxidative addition of the organic electrophile (e.g., an aryl halide) to the Pd(0) catalyst. wikipedia.orgchemeurope.com This step involves the insertion of the palladium atom into the carbon-halide bond, leading to the formation of a square planar Pd(II) intermediate. libretexts.orgchemrxiv.org The oxidation state of palladium changes from 0 to +2 during this process. wikipedia.org

Two primary mechanisms have been proposed for the oxidative addition of aryl halides to Pd(0) complexes: a three-centered concerted mechanism and a more polar nucleophilic displacement (SNAr-like) mechanism. acs.orgchemrxiv.org The preferred pathway is influenced by factors such as the nature of the aryl halide, the ligands on the palladium center, and the coordination number of the catalyst. acs.orgchemrxiv.org For many aryl halides, a concerted mechanism is favored. acs.orgresearchgate.net The initial product of the oxidative addition is often a cis-complex, which can rapidly isomerize to the more stable trans-isomer. chemeurope.comuwindsor.ca

Following oxidative addition, the transmetallation step occurs, which is often the rate-determining step of the catalytic cycle. mdma.chresearchgate.net In this step, the organic group from the organostannane, in this case, the 4-chlorophenyl group from Tributyl(4-chlorophenyl)stannane, is transferred to the palladium(II) center, and the halide is transferred to the tin atom. wikipedia.org

The mechanism of transmetallation can vary depending on the substrates and reaction conditions. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium complex, forming a transient pentacoordinate intermediate. wikipedia.org This can proceed through either an "open" pathway or a "cyclic" pathway. In the cyclic transition state, the halide on the palladium coordinates to the tin atom, facilitating the transfer of the organic group. wikipedia.org Kinetic studies have shown that the addition of neutral ligands can retard the rate of coupling, suggesting that ligand dissociation from the Pd(II) complex may be a key step prior to transmetallation. mdma.ch

The relative rate of transfer of different organic groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu This selectivity allows for the use of organostannanes with "non-transferable" alkyl groups, such as butyl groups, which remain attached to the tin.

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center are expelled as the final product, forming a new carbon-carbon bond. wikipedia.orgwikipedia.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org The oxidation state of palladium is reduced from +2 to 0. wikipedia.org

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium complex. wikipedia.orgwikipedia.org If the intermediate from the transmetallation step is in a trans configuration, a trans-to-cis isomerization must occur before the C-C bond can form. libretexts.org The reductive elimination process is generally considered to be a concerted step. nih.gov The rate and efficiency of reductive elimination can be influenced by the electronic and steric properties of both the ancillary ligands and the coupling partners. berkeley.eduacs.org

Scope and Versatility of Aryl Stannanes in Stille Coupling

Aryl stannanes, including this compound, are highly versatile reagents in Stille coupling reactions. libretexts.org They can be coupled with a wide range of organic electrophiles, such as aryl, vinyl, and acyl halides, as well as triflates. wikipedia.orgnih.gov The reaction is compatible with a broad spectrum of functional groups on both the aryl stannane (B1208499) and the electrophile, a key advantage of the Stille reaction. organic-chemistry.orgwiley-vch.de

The electronic nature of the substituents on the aryl stannane can influence the reaction rate. Generally, electron-donating groups on the aryl ring of the stannane accelerate the transmetallation step, while electron-withdrawing groups can slow it down. harvard.edu

Electrophile PartnerStannane PartnerTypical ProductReference
Aryl IodideAryl StannaneBiaryl researchgate.net
Aryl BromideAryl StannaneBiaryl nih.gov
Aryl ChlorideAryl StannaneBiaryl orgsyn.org
Aryl TriflateAryl StannaneBiaryl nih.gov
Vinyl HalideAryl StannaneArylated Alkene organic-chemistry.org
Acyl ChlorideAryl StannaneAryl Ketone libretexts.org

Ligand Effects and Co-catalysis in Stille Coupling

The choice of ligands on the palladium catalyst plays a crucial role in the efficiency and scope of the Stille reaction. wiley-vch.dersc.org Ligands can influence the rate of oxidative addition, transmetallation, and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the catalyst, allowing for the coupling of less reactive electrophiles like aryl chlorides. wiley-vch.deorgsyn.org

Commonly Used Ligands and Their Effects:

LigandKey FeatureEffect on Stille Coupling
Triphenylphosphine (PPh3)Commonly used, commercially availableEffective for a range of couplings
Tri(tert-butyl)phosphine (P(t-Bu)3)Bulky, electron-richEnables coupling of unactivated aryl chlorides
XPhosBulky, electron-rich biarylphosphineEffective for coupling aryl sulfonates
Proazaphosphatrane ligandsBulky, electron-richEffective for coupling of sterically hindered substrates

In addition to ligand effects, co-catalysts are sometimes added to improve the reaction rate and yield. Copper(I) salts, such as CuI, have been shown to accelerate Stille couplings, a phenomenon known as the "copper effect". researchgate.netharvard.edu The role of the copper co-catalyst is believed to involve either facilitating the transmetallation step or acting as a scavenger for excess phosphine ligands that can inhibit the reaction. researchgate.netharvard.edu The addition of fluoride (B91410) ions, often from sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can also enhance the rate of transmetallation by forming a hypervalent tin species. harvard.eduorgsyn.org

Carbonylative Cross-Coupling Reactions

The carbonylative cross-coupling reaction, a key transformation in organic synthesis, allows for the formation of ketones from organostannanes and organic halides in the presence of a palladium catalyst and carbon monoxide. This process, often referred to as the carbonylative Stille coupling, is a powerful tool for constructing complex carbonyl-containing molecules. chemtube3d.commdpi.com The reaction involving this compound proceeds through a well-established catalytic cycle.

The generally accepted mechanism for the carbonylative Stille coupling comprises several key steps: chemtube3d.comwikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) complex.

Carbon Monoxide Insertion: A molecule of carbon monoxide then coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, generating an acyl-palladium(II) intermediate. chemtube3d.comyoutube.com

Transmetallation: This is often the rate-determining step, where the organostannane (in this case, this compound) transfers its organic group to the acyl-palladium(II) complex. chemtube3d.comwikipedia.org This step results in the formation of an acyl-organopalladium(II) intermediate and a tributyltin halide byproduct.

Reductive Elimination: The final step is the reductive elimination from the acyl-organopalladium(II) complex, which yields the desired ketone product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemtube3d.comwikipedia.org

Palladium-catalyzed carbonylative cross-coupling reactions of organostannanes with aryl iodides bearing various functional groups have been shown to proceed smoothly under an atmospheric pressure of carbon monoxide, producing the corresponding ketones in good yields. researchgate.net

Table 1: Mechanistic Steps in Carbonylative Stille Coupling

StepDescriptionIntermediate Species
1. Oxidative AdditionAn organic halide adds to the Pd(0) catalyst.Pd(II) complex
2. CO InsertionCarbon monoxide inserts into the Pd-carbon bond.Acyl-palladium(II) complex
3. TransmetallationThe organostannane transfers its organic group to the palladium complex.Acyl-organopalladium(II) complex
4. Reductive EliminationThe final product is formed, and the Pd(0) catalyst is regenerated.Ketone product and Pd(0)

Copper-Mediated Cross-Coupling Reactions

Coupling with Sulfur Electrophiles for Carbon-Sulfur Bond Formation

Copper-mediated cross-coupling reactions provide an effective method for the formation of carbon-sulfur bonds, which are prevalent in many bioactive compounds and functional materials. nih.gov Specifically, ligand-free copper(I)-mediated electrophilic thiolation of organostannanes with sulfur electrophiles has been reported as a viable synthetic route. nih.gov This approach allows for the creation of aryl thioethers. nih.gov While the specific use of this compound in this exact reaction is not detailed in the provided search results, the general methodology is applicable to organostannanes. The reaction demonstrates good functional group tolerance under mild conditions. researchgate.net

Mechanistic Role of Copper(I) in Transmetallation

In copper(I)-catalyzed cross-coupling reactions, the mechanism can differ from the traditional palladium-catalyzed pathways. A key distinction is the potential reversal in the order of the transmetalation and oxidative addition steps. whiterose.ac.uk For some copper(I) catalyzed reactions, the transmetalation of the organometallic reagent onto the copper(I) center may occur before the oxidative addition of the organic halide. whiterose.ac.uk

The mechanistic cycle is thought to involve different oxidation states of copper, potentially including Cu(I), Cu(II), and Cu(III) species. whiterose.ac.ukresearchgate.net The transmetalation step itself involves the transfer of the organic group from the tin atom to the copper(I) center. This process is crucial for the subsequent formation of the new carbon-sulfur bond. While detailed mechanistic studies on the copper(I)-catalyzed coupling of this compound with sulfur electrophiles are not extensively covered in the search results, the general principles of copper-catalyzed cross-couplings suggest a pathway involving the formation of an organocopper intermediate through transmetalation.

Radical Reactions Involving Tributyltin Species

Radical Initiation and Propagation Mechanisms

Tributyltin species are well-known precursors for radical reactions, often initiated by the homolytic cleavage of a weak bond in a radical initiator upon heating or irradiation. libretexts.orglibretexts.org A common radical initiator used in conjunction with tributyltin compounds is Azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org

Initiation: The process begins with the decomposition of AIBN upon heating, which generates nitrogen gas and two cyanoisopropyl radicals. libretexts.orglibretexts.org These radicals can then react with a tributyltin species, such as tributyltin hydride (formed in situ or added), to produce a tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org

Propagation: The chain propagation steps are the productive part of the reaction where the desired product is formed. A typical propagation sequence involving a tributyltin radical is as follows: libretexts.orglibretexts.org

The tributyltin radical abstracts a halogen atom from an organic halide, generating an alkyl or aryl radical and tributyltin halide. libretexts.orgpharmacy180.com

This newly formed carbon-centered radical can then participate in various reactions, such as intermolecular or intramolecular additions to alkenes or alkynes, to form new carbon-carbon bonds. libretexts.orglibretexts.org

The resulting radical then abstracts a hydrogen atom from a tributyltin hydride molecule to give the final product and regenerate the tributyltin radical, which can continue the chain reaction. pharmacy180.com

It is crucial that the tributyltin radical is a reactant in the first propagation step and a product in the last, allowing the chain reaction to continue. libretexts.org

Table 3: Key Species in Tributyltin-Mediated Radical Reactions

SpeciesRoleFormation
AIBN Radical InitiatorDecomposes upon heating
Cyanoisopropyl radical Initiating RadicalFrom AIBN decomposition
Tributyltin radical (Bu₃Sn•) Chain Propagating RadicalFrom reaction of initiating radical with a tributyltin species
Alkyl/Aryl radical IntermediateFrom reaction of Bu₃Sn• with an organic halide

Influence of Aryl Substituents on Radical Stability and Reactivity

The stability and reactivity of aryl radicals generated from precursors such as aryltributylstannanes are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the chlorine atom at the para position exerts a notable electronic effect on any potential radical intermediate. This influence is a combination of two opposing factors: inductive electron withdrawal (-I) and resonance electron donation (+R).

The reactivity of substituted aryl radicals often correlates with their polarity. Electron-donating groups tend to increase the nucleophilicity of the radical, while electron-withdrawing groups enhance its electrophilicity. For instance, studies on the arylation of pyridine (B92270) have shown that methoxy-substituted phenyl radicals are more nucleophilic, and bromophenyl radicals are more electrophilic compared to the unsubstituted phenyl radical rsc.org. Given the electronegativity of chlorine, the 4-chlorophenyl radical is expected to exhibit a degree of electrophilic character.

The stability of a radical is a critical factor in determining its reactivity. For benzylic radicals, it has been observed that substituents capable of delocalizing the unpaired electron generally lead to increased stability. Both electron-donating and electron-withdrawing substituents at the para position can stabilize a benzylic radical. The effect of a substituent on radical stability can be quantitatively assessed using various Hammett-type equations tailored for radical reactions rsc.orgresearchgate.net. These relationships correlate reaction rates or equilibrium constants with substituent constants (σ).

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on a reaction center wikipedia.orglibretexts.org. In the context of radical reactions, modified substituent constants (e.g., σ•) are often employed to account for the specific interactions between the substituent and the radical center. A positive slope (ρ value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests acceleration by electron-donating groups.

To illustrate the expected electronic influence of various para-substituents on the stability of an aryl radical, the following table presents standard Hammett substituent constants (σp). These values provide a relative measure of the electron-donating or electron-withdrawing character of each group. A positive value indicates an electron-withdrawing group, which would generally destabilize a radical center through inductive effects but could stabilize it through resonance if it allows for delocalization of the unpaired electron. Conversely, a negative value signifies an electron-donating group, which can stabilize a radical through resonance.

Substituent (X)Hammett Constant (σp)Expected Influence on Aryl Radical Stability
-OCH₃-0.27Stabilizing (strong resonance donation)
-CH₃-0.17Stabilizing (hyperconjugation and weak inductive donation)
-H0.00Reference
-Cl +0.23 Slightly destabilizing (strong inductive withdrawal, weak resonance donation)
-Br+0.23Slightly destabilizing (strong inductive withdrawal, weak resonance donation)
-CN+0.66Destabilizing (strong inductive and resonance withdrawal)
-NO₂+0.78Destabilizing (strong inductive and resonance withdrawal)

This table is generated based on established chemical principles and published Hammett constants. The "Expected Influence" is a qualitative prediction based on these principles.

Advanced Insights into the Structure and Bonding of Organostannanes

Coordination Geometry and Electronic Configuration of Tin(IV) Centers

The tin(IV) center in tetraorganostannanes, such as Tributyl(4-chlorophenyl)stannane, typically exhibits a tetrahedral geometry. researchgate.net This arrangement is a consequence of the sp³ hybridization of the tin atom's valence orbitals. The electronic configuration of a neutral tin atom is [Kr] 4d¹⁰ 5s² 5p². In the Sn(IV) state, all four valence electrons (two 5s and two 5p) are involved in forming four sigma (σ) bonds with the carbon atoms of the organic ligands. This results in a stable, closed-shell configuration.

In the solid state, the coordination geometry around the tin atom is often a distorted tetrahedron. researchgate.net This distortion arises from the steric and electronic differences between the butyl and 4-chlorophenyl ligands. The bulky butyl groups and the planar, electron-withdrawing chlorophenyl group create a complex interplay of forces that slightly alters the ideal tetrahedral angles of 109.5°.

The coordination number of the tin center in organotin(IV) compounds can be influenced by the nature of the ligands. nih.gov While tetra-coordinate tin is common, higher coordination numbers are frequently observed, especially when electronegative groups are attached to the tin atom, increasing its Lewis acidity. nih.govmdpi.com For instance, tri-substituted (R₃SnX) and di-substituted (R₂SnX₂) organotin(IV) compounds often exhibit five and six-coordinate geometries, respectively. nih.govmdpi.com

Spectroscopic techniques provide valuable insights into the coordination environment of the tin atom. ¹¹⁹Sn NMR spectroscopy is particularly informative, as the chemical shift (δ) is sensitive to the coordination number. Generally, ¹¹⁹Sn NMR shifts for organotin(IV) complexes fall into distinct ranges for tetra- (δ = +200 to -60 ppm), penta- (δ = -90 to -190 ppm), and hexa-coordinated (δ = -210 to -400 ppm) species. mdpi.com However, these ranges can be influenced by factors such as the electronegativity of the attached groups. nih.gov

Hypercoordination Phenomena in Organostannane Structures

Hypercoordination, the ability of a main group element to exceed the coordination number predicted by the octet rule, is a well-documented phenomenon in organotin chemistry. vdoc.pubresearchgate.net The tin atom in organostannanes can expand its coordination sphere to accommodate five, six, or even seven ligands, forming hypervalent species. pku.edu.cnrsc.orgresearchgate.net This is often achieved through the coordination of donor ligands, which can be either intramolecular (part of one of the organic substituents) or intermolecular. vdoc.pubresearchgate.net

The formation of hypercoordinate structures is driven by the Lewis acidic character of the tin(IV) center, which can accept electron pairs from Lewis bases. nih.gov The presence of electronegative substituents on the tin atom enhances this acidity, making it more susceptible to nucleophilic attack and the formation of hypercoordinate complexes. vdoc.pub

In the context of this compound, while the primary structure is tetracoordinate, the potential for hypercoordination exists, particularly in the presence of suitable donor molecules. For example, interaction with a Lewis base like pyridine (B92270) could lead to a five-coordinate, trigonal bipyramidal geometry. vdoc.pub

The geometry of these hypercoordinate complexes can vary. Five-coordinate tin complexes often adopt a trigonal bipyramidal or a square pyramidal geometry, or an intermediate structure. mdpi.com Six-coordinate complexes typically exhibit a distorted octahedral geometry. researchgate.net The specific geometry adopted is influenced by a combination of steric and electronic factors, including the size and nature of the ligands. nih.govpku.edu.cn

The table below summarizes the typical coordination numbers and geometries observed in organotin(IV) compounds.

Coordination NumberGeometryExample Type
4Tetrahedral (often distorted)R₄Sn
5Trigonal bipyramidal or Square pyramidalR₃SnX·L
6Octahedral (often distorted)R₂SnX₂·L₂
7Pentagonal bipyramidal[Sn(ligand)]³⁺

Note: R = alkyl or aryl group; X = halide or other electronegative group; L = Lewis base.

Influence of Aromatic and Alkyl Ligands on Tin Bond Characteristics

Bond Lengths: The Sn-C bond length is a key parameter that reflects the strength and nature of the interaction between the tin atom and the organic ligand. In general, Sn-C(aryl) bonds are slightly shorter than Sn-C(alkyl) bonds. This difference can be attributed to the sp² hybridization of the aromatic carbon atom, which has more s-character and is more electronegative than an sp³ hybridized alkyl carbon. This leads to a stronger and shorter bond.

For instance, in related organotin compounds, Sn-C bond lengths have been reported in the range of 2.125(9)–2.147(9) Å. rsc.org The presence of an electron-withdrawing substituent, such as the chlorine atom in the 4-position of the phenyl ring in this compound, can further influence the Sn-C(aryl) bond length. Electron-withdrawing groups tend to decrease the electron density on the aromatic ring, which can slightly shorten the Sn-C bond. acs.orgwikipedia.org

Electronic Effects: The electronic effects of the ligands are also crucial. Alkyl groups, like the butyl groups in this compound, are generally considered electron-donating through an inductive effect (+I). In contrast, the 4-chlorophenyl group is electron-withdrawing due to the inductive effect (-I) of the chlorine atom and the potential for resonance effects. wikipedia.org

This electronic disparity between the butyl and 4-chlorophenyl ligands creates a dipole moment in the molecule and influences the reactivity of the different Sn-C bonds. The Sn-C(aryl) bond is often more susceptible to cleavage in certain chemical reactions due to the electronic influence of the substituted phenyl ring.

The interplay of steric and electronic effects from the different ligands ultimately dictates the precise geometry and reactivity of the organostannane. The bulky butyl groups exert steric hindrance, which can affect the approach of reagents and influence the conformation of the molecule.

The following table provides a comparative overview of the influence of alkyl versus aromatic ligands on tin bond characteristics.

CharacteristicAlkyl Ligands (e.g., Butyl)Aromatic Ligands (e.g., 4-Chlorophenyl)
Hybridization of C sp³sp²
Electronegativity of C LowerHigher
Sn-C Bond Length Generally longerGenerally shorter
Electronic Effect Electron-donating (+I)Electron-withdrawing (-I from Cl)
Steric Effect Bulky, flexiblePlanar, relatively rigid

Advanced Analytical Characterization of Organostannanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Tributyl(4-chlorophenyl)stannane, offering detailed information about the hydrogen, carbon, and tin nuclei within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Ligand Structure Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the tributyl and 4-chlorophenyl ligands attached to the tin atom. The spectrum is characterized by distinct signals for the aliphatic protons of the butyl groups and the aromatic protons of the chlorophenyl ring. nih.govrsc.org Specific satellite peaks arising from coupling between protons and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are a hallmark of organostannane compounds and provide unequivocal evidence of the Sn-C bond. nih.gov

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows a triplet for the terminal methyl (CH₃) protons of the butyl groups and a series of multiplets for the methylene (B1212753) (CH₂) protons. nih.gov The protons on the 4-chlorophenyl ring appear as multiplets in the aromatic region of the spectrum. nih.gov

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) in Hz Assignment
7.34–7.42 m J(H-Sn) = 36.0 2H, Aromatic (protons ortho to Sn)
7.28–7.33 m 2H, Aromatic (protons meta to Sn)
1.47–1.56 m 6H, Sn-CH₂-CH₂-CH₂ -CH₃
1.32 sext J = 7.2 6H, Sn-CH₂-CH₂ -CH₂-CH₃
1.00–1.10 m J(H-Sn) = 50.1 6H, Sn-CH₂ -CH₂-CH₂-CH₃
0.88 t J = 7.5 9H, Sn-CH₂-CH₂-CH₂-CH₃

Data obtained in CDCl₃ at 600 MHz. nih.gov

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the four unique carbons of the butyl groups and the carbons of the 4-chlorophenyl ring. Similar to ¹H NMR, coupling between the carbon and tin nuclei (J(C-Sn)) is observed, with the magnitude of the coupling constant providing insight into the hybridization and substitution at the tin center.

Tin-¹¹⁹ (¹¹⁹Sn) NMR for Direct Probing of the Tin Center

¹¹⁹Sn NMR is a powerful and direct method for investigating the electronic environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the four organic groups attached to it. For this compound, the ¹¹⁹Sn chemical shift provides a unique fingerprint for the specific coordination sphere of the tin atom. Research shows a characteristic chemical shift for this compound at approximately -40.22 ppm in CDCl₃, relative to a standard. rsc.org This value is consistent with a tetraorganostannane bearing three alkyl groups and one aryl group.

Table 2: ¹¹⁹Sn NMR Data for this compound

Chemical Shift (δ) ppm Solvent
-40.22 CDCl₃

Data obtained at 186 MHz. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps to confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. rsc.orgnsf.gov

The fragmentation of organostannanes in the mass spectrometer typically proceeds through the sequential loss of the alkyl groups from the tin atom. For this compound, the primary fragmentation pathway is the loss of a butyl radical (•C₄H₉), leading to the formation of a [M-Bu]⁺ ion. The isotopic pattern of tin, which has several naturally occurring isotopes, provides a distinctive signature in the mass spectrum that aids in the identification of tin-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum is dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the numerous C-H bonds in the three butyl groups. Weaker absorptions corresponding to the aromatic C-H and C=C bonds of the chlorophenyl ring are also present. The C-Cl and C-Sn stretching vibrations also give rise to characteristic bands, typically at lower frequencies.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2850 - 2960 C-H Stretch Butyl groups
~1460 C-H Bend Butyl groups
~1070 C-Cl Stretch Chlorophenyl group
450 - 600 C-Sn Stretch Tin-Carbon bond

Frequency ranges are approximate and based on data for similar organostannane compounds. nih.govnsf.gov

Chromatographic Techniques for Purity and Isolation (e.g., GC, GPC)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): GC is a standard technique used to determine the purity of volatile compounds like this compound. rsc.org The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatographic technique that is particularly useful for purifying and isolating organometallic compounds. It separates molecules based on their size, making it effective for removing smaller or larger impurities. GPC has been specifically used for the purification of related organostannane compounds. rsc.org

Silica Gel Column Chromatography: This is a widely used liquid chromatography technique for the purification of synthetic products. nsf.govrsc.org By selecting an appropriate solvent system (eluent), this compound can be separated from starting materials, reagents, and byproducts based on its polarity. nsf.govrsc.org

Environmental Fate and Degradation Mechanisms of Organotin Compounds

Pathways of Organotin-Carbon Bond Cleavage

The breakdown of organotin compounds, a process that involves the sequential removal of organic groups from the tin atom, generally leads to a reduction in their toxicity. nih.gov This transformation can occur through various environmental mechanisms.

Photodegradation via Ultraviolet (UV) Irradiation

Sunlight, particularly its ultraviolet (UV) component, plays a significant role in the degradation of organotin compounds. nih.gov Photodegradation is initiated when these compounds absorb UV radiation, leading to the cleavage of the tin-carbon bonds. Studies on various organotin compounds have demonstrated that this process is a key factor in their environmental dissipation. For instance, research on other, more common organotins like tributyltin (TBT) and triphenyltin (B1233371) (TPT) has established photolysis as a primary degradation pathway in surface waters. nih.gov While specific data on the photodegradation of Tributyl(4-chlorophenyl)stannane is limited, the general principles of organotin chemistry suggest it would also be susceptible to this process. The rate and extent of photodegradation can be influenced by factors such as water clarity, depth, and the presence of other substances that can absorb or scatter UV light.

Biodegradation by Microbial Activity

Microorganisms, particularly bacteria, are instrumental in the biological degradation of organotin compounds in aquatic and terrestrial environments. nih.govresearchgate.net This process involves the enzymatic or non-enzymatic cleavage of the tin-carbon bonds. Several bacterial strains capable of degrading organotins have been isolated from contaminated sediments and waters. researchgate.net The degradation often proceeds through a sequential dealkylation or dearylation process. For tributyltin, this results in the formation of dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and finally inorganic tin. researchgate.netaem-sbem.com It is presumed that a similar stepwise degradation would occur for this compound, with the initial cleavage of either a butyl group or the 4-chlorophenyl group. The efficiency of biodegradation is dependent on various environmental factors, including the microbial population present, temperature, oxygen levels, and nutrient availability. alsglobal.pl

Chemical Cleavage Processes

Chemical cleavage of the tin-carbon bond in organotin compounds can occur through reactions with various chemical agents present in the environment. nih.govgelest.com These agents can include acids, electrophiles, and certain metal ions. nih.govgelest.com For example, mineral acids can facilitate the cleavage of these bonds. gelest.com The susceptibility of different organic groups to cleavage varies, with aryl groups like the 4-chlorophenyl group generally being more readily cleaved than alkyl groups. gelest.com The presence of chelating agents, such as those found in natural waters, can also influence the degradation of organotin compounds. nih.gov For instance, pyoverdines, which are siderophores produced by Pseudomonas species, have been shown to play a role in the cleavage of the tin-carbon bond in triphenyltin. nih.gov

Environmental Persistence and Mobility in Diverse Media

The persistence and movement of this compound in the environment are governed by its partitioning behavior between different environmental compartments and the rates of the degradation processes discussed above.

Partitioning to Soils and Sediments

Factors Influencing Degradation Rates in Aquatic Environments

The rate at which this compound degrades in aquatic environments is a complex interplay of physical, chemical, and biological factors. alsglobal.pljlakes.org

Interactive Data Table: Factors Influencing Aquatic Degradation of Organotins

FactorInfluence on DegradationRelevant Processes
Sunlight (UV Radiation) Increases degradation ratePhotodegradation
Temperature Generally increases microbial activity and reaction ratesBiodegradation, Chemical Cleavage
pH Can affect chemical speciation and microbial activityChemical Cleavage, Biodegradation
Microbial Population Presence of adapted microorganisms enhances degradationBiodegradation
Oxygen Levels Aerobic conditions generally favor faster biodegradationBiodegradation
Sediment/Suspended Solids Can decrease degradation by sequestering the compoundPhotodegradation, Biodegradation
Presence of Other Chemicals Can enhance or inhibit degradationChemical Cleavage, Biodegradation

Analytical Approaches for Environmental Speciation and Monitoring of Organotin Species

To understand the environmental impact and fate of organotin compounds like this compound, highly sensitive and selective analytical methods are required. port.ac.uk The toxicity and environmental behavior of organotins are highly dependent on their specific chemical form (speciation), making it crucial to distinguish between the different species (e.g., tributyl-, dibutyl-, and monobutyl- forms). nih.govelsevierpure.com Therefore, analytical chemistry in this field focuses on speciation analysis. nih.govrsc.orgrsc.org

The analysis of organotins in environmental matrices such as water, sediment, and biota typically involves several key steps: extraction, derivatization, clean-up, and instrumental detection. nih.govoceanbestpractices.org

Sample Preparation and Extraction: The first step is to isolate the organotin compounds from the sample matrix. The lipophilic character of many organotins necessitates the use of non-polar organic solvents like hexane (B92381) or toluene (B28343) for extraction, often with a complexing agent such as tropolone (B20159) to improve efficiency. mdpi.compjoes.com For solid samples like sediment and biota, techniques such as Soxhlet extraction, microwave-assisted extraction (MAE), or ultrasonic sonication are employed to release the analytes from the matrix. elsevierpure.comoceanbestpractices.orgpjoes.comenv.go.jp A recently developed method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) has also been shown to be suitable for the rapid monitoring of organotins in sediments. mdpi.com

Derivatization: Because many organotin compounds are not volatile enough for analysis by gas chromatography (GC), a derivatization step is often necessary. analchemres.orgpjoes.com This process chemically modifies the compounds to increase their volatility and thermal stability. env.go.jp Common derivatization methods include ethylation using sodium tetraethylborate (NaBEt4) or propylation, which have largely replaced the older Grignard derivatization techniques. pjoes.comrsc.org However, recent advancements have also enabled the direct analysis of underivatized chlorinated organotin compounds using GC-triple quadrupole mass spectrometry. analchemres.org

Instrumental Analysis: A variety of powerful instrumental techniques are used for the separation and detection of organotin species.

Gas Chromatography (GC): GC is the most common technique for organotin analysis, typically coupled with a selective detector. analchemres.org Detectors include Flame Photometric Detectors (FPD), Atomic Emission Detectors (AED), and, most powerfully, Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS). mdpi.comanalchemres.orgrsc.org GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of compounds at trace levels. analchemres.orgenv.go.jp Isotope dilution methods, using isotopically enriched tin standards, can improve the precision and robustness of quantification. port.ac.uk

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for less volatile or thermally unstable compounds, and can sometimes avoid the need for derivatization. mdpi.comanalchemres.org Coupling LC with mass spectrometry (LC-MS/MS) provides a reliable method for environmental monitoring. mdpi.com

Capillary Electrophoresis (CE): CE coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another advanced technique for the speciation of organotin compounds. rsc.orgrsc.org This method offers high separation efficiency, although challenges such as the adsorption of organotins to the capillary walls must be addressed. rsc.org

The choice of analytical method depends on the specific organotin compounds of interest, the sample matrix, and the required detection limits. nih.govport.ac.uk For routine environmental monitoring, methods must be robust, reliable, and capable of meeting the low detection limits required by environmental quality standards. port.ac.uk

Table 2: Summary of Analytical Techniques for Organotin Compound Monitoring

TechniqueSample MatrixDerivatizationKey Findings/ApplicationCitations
GC-AED Seawater (via SPMD), WaterEthylation (NaBEt4)Semipermeable membrane devices (SPMDs) can accumulate organotins, enabling detection of lower concentrations than direct water analysis. rsc.org
QuEChERS LC-MS/MS Bottom SedimentsNoneSuitable for fast and reliable monitoring of compounds like TBT and TPhT, but limitations noted for DBT and MBT in the specific system. mdpi.com
GC-MS/MS SedimentsNone (for chlorinated species)An innovative protocol allows for the detection of underivatized chlorinated organotin species, improving analytical efficiency. analchemres.org
CE-ICP-MS Mussel tissue, Water, WineNoneA novel method using a semi-permanent capillary coating enhances separation efficiency for four organotin species. rsc.orgrsc.org
GC-FPD Seawater, Sediment, MusselsEthylation (NaBEt4)Method developed and validated for speciation of TBT and TPT, with optimization of extraction and derivatization parameters. pjoes.com

This table summarizes various analytical approaches used for the speciation and monitoring of organotin compounds in different environmental samples.

Q & A

Q. Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid vapor exposure (organotins are neurotoxic).
  • Spill management : Absorb with vermiculite, then treat with 10% KOH solution to hydrolyze tin-carbon bonds .
  • Storage : In airtight containers under nitrogen, away from light/moisture to prevent decomposition .

Advanced: What environmental impact studies are relevant to this compound, and how can its ecotoxicity be assessed?

Q. Methodological Answer :

  • Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to measure LC₅₀ values.
  • Degradation studies : Monitor hydrolysis rates under UV light (λ = 254 nm) or microbial action (e.g., Pseudomonas spp.).
  • Analytical detection : Use ICP-MS for tin quantification and HPLC-MS/MS for metabolite identification .

Basic: What are the key differences in reactivity between this compound and its non-halogenated analogs?

Methodological Answer :
The 4-chloro substituent:

  • Reduces electron density : Slows transmetallation in Stille couplings but enhances oxidative addition in Pd-catalyzed reactions.
  • Alters solubility : Increased polarity improves solubility in polar aprotic solvents (e.g., DMF) compared to phenyl analogs.
  • Influences stability : Chlorine’s inductive effect may accelerate protodestannylation under acidic conditions .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

  • DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., C–Cl vs. C–Sn bond activation).
  • Molecular docking : Simulate interactions with enzyme active sites for biocatalytic applications.
  • QSPR models : Correlate Hammett σ⁺ values with reaction rates to design optimized substrates .

Basic: What spectroscopic techniques are most effective for detecting this compound in complex reaction mixtures?

Q. Methodological Answer :

  • GC-ECD : Electron capture detection offers high sensitivity for chlorinated compounds (detection limit ~0.1 ppm).
  • Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Sn–C stretching) and 1090 cm⁻¹ (C–Cl) provide structural confirmation.
  • XPS : Tin 3d₅/₂ binding energy (~487 eV) confirms oxidation state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.